molecular formula C6H7N3O B3030754 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 951626-38-3

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B3030754
CAS No.: 951626-38-3
M. Wt: 137.14
InChI Key: GLQXAHBYDJPCHG-UHFFFAOYSA-N
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Description

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrazine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly as a scaffold for developing drugs targeting neurological disorders and cancers.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

Target of Action

The primary target of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the P2X7 receptor . This receptor is a member of the P2X family of non-selective cation channels that are gated by extracellular ATP. It is expressed abundantly in microglia in the brain and plays a crucial role in neuroinflammation .

Mode of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor . This means it binds to a site on the receptor that is distinct from the ATP binding site, causing a conformational change that reduces the receptor’s response to ATP. This results in decreased activation of the receptor and reduced downstream signaling .

Biochemical Pathways

The P2X7 receptor is involved in the production of the proinflammatory cytokine IL-1β . By inhibiting the P2X7 receptor, this compound can potentially reduce the production of IL-1β and other proinflammatory mediators, thereby mitigating neuroinflammation .

Pharmacokinetics

The pharmacokinetic properties of this compound are optimized for brain penetration . This compound has suitable physicochemical properties and shows robust in vivo target engagement after oral dosing . It also has good metabolic stability, which contributes to its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include reduced activation of the P2X7 receptor and decreased production of proinflammatory mediators . This can lead to a reduction in neuroinflammation, which may have therapeutic benefits in conditions such as depression .

Future Directions

The future directions for the study of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one could include further exploration of its potential applications in medicinal chemistry, particularly in the development of treatments for Hepatitis B Virus .

Biochemical Analysis

Biochemical Properties

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), a crucial enzyme involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the compound binding to the allosteric pocket of the enzyme, thereby inhibiting its activity and preventing necroptosis . Additionally, this compound has been found to modulate the activity of other proteins involved in inflammatory pathways, further highlighting its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human and mouse cellular assays, this compound has demonstrated potent anti-necroptotic activity, effectively inhibiting cell death induced by necroptosis . It influences cell function by modulating key cell signaling pathways, including those involved in inflammation and immune responses. Furthermore, this compound has been shown to affect gene expression, particularly genes associated with inflammatory cytokines, thereby altering cellular metabolism and promoting cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), acting as a type III inhibitor . This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis to occur. Additionally, this compound may interact with other enzymes and proteins involved in inflammatory pathways, further contributing to its anti-necroptotic and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on necroptosis and inflammation, suggesting its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits necroptosis and reduces inflammation without causing significant adverse effects . At higher dosages, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to the overall pharmacological effects of the compound . Additionally, this compound may influence metabolic flux and alter metabolite levels, further impacting cellular function and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cells, this compound interacts with intracellular proteins and enzymes, facilitating its distribution to various cellular compartments . This efficient transport and distribution are essential for the compound’s therapeutic efficacy and biological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes involved in necroptosis and inflammation . Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria . These targeting signals and modifications are critical for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also helps in minimizing human error and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one apart is its specific interaction with mGluR2 receptors, making it a valuable compound for neurological research. Its unique structure also allows for diverse chemical modifications, enhancing its potential for drug development.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQXAHBYDJPCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717260
Record name 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-38-3
Record name 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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